molecular formula C17H29N3O3 B2372213 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide CAS No. 1574594-87-8

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide

Numéro de catalogue B2372213
Numéro CAS: 1574594-87-8
Poids moléculaire: 323.437
Clé InChI: FAGJSQQQFHSUEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide” is a chemical compound with the molecular formula C17H21N3O3 . It has an average mass of 315.37 g/mol and a monoisotopic mass of 315.15829154 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including two carbonyl groups, a spiro ring system, and an acetamide group . The compound has a complex structure, which contributes to its unique chemical properties.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors . The compound also has 4 freely rotating bonds . Its polar surface area is 82 Å2, and it has a molar refractivity of 110.1±0.4 cm3 .

Applications De Recherche Scientifique

  • Antihypertensive Activity : A study by Caroon et al. (1981) investigated the synthesis of new diazaspiro[4.5]decan-2-ones for their potential as antihypertensive agents. They identified compounds with significant activity in lowering blood pressure, indicating potential applications in hypertension treatment (Caroon et al., 1981).

  • Supramolecular Arrangements : Graus et al. (2010) described the synthesis of various diazaspiro[4.5]decane derivatives, discussing their molecular and crystal structures. This research highlights the importance of these compounds in understanding supramolecular chemistry (Graus et al., 2010).

  • Muscarinic Agonist Potential : Tsukamoto et al. (1993) synthesized spirooxazolidine-2,4-dione derivatives related to diazaspiro[4.5]decane-1,3-dione. These compounds showed affinity for muscarinic receptors, suggesting their use in developing antidementia drugs (Tsukamoto et al., 1993).

  • Synthesis Techniques : Martin‐Lopez and Bermejo (1998) discussed the synthesis of diazaspiro[4.5]decane systems, providing insight into novel methods for creating these compounds (Martin‐Lopez & Bermejo, 1998).

  • Antimycobacterial Activity : Güzel et al. (2006) investigated the synthesis of diazaspiro[4.5]decane derivatives for their in vitro antimycobacterial activity. This research suggests potential applications in developing treatments against mycobacterial infections (Güzel et al., 2006).

  • Anticonvulsant Agents : Li et al. (2015) designed and synthesized sulfonamide derivatives of diazaspiro[2.4]heptan-6-yl, showing promising anticonvulsant activities in animal models. This research contributes to the development of new anticonvulsant drugs (Li et al., 2015).

  • CCR4 Antagonists : Shukla et al. (2016) synthesized diazaspiro[4.5]decan-8-yl pyrimidin-4-amine derivatives as CCR4 antagonists. These compounds have potential applications in immunology and inflammation research (Shukla et al., 2016).

  • Antiviral Activity : Apaydın et al. (2020) designed and synthesized new spirothiazolidinone compounds with significant antiviral activity against influenza and human coronavirus, indicating their potential in antiviral drug development (Apaydın et al., 2020).

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activity. Given that similar compounds have shown inhibitory activity against protein tyrosine phosphatase 1B , this compound could be studied in the context of diseases where this enzyme plays a role, such as diabetes and cancer.

Propriétés

IUPAC Name

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O3/c1-4-10-19(11-5-2)14(21)12-20-15(22)17(18-16(20)23)8-6-13(3)7-9-17/h13H,4-12H2,1-3H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGJSQQQFHSUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C(=O)C2(CCC(CC2)C)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.